Bienvenue dans la boutique en ligne BenchChem!

2-[Methyl(quinazolin-4-yl)amino]acetic acid

β-Glucocerebrosidase Parkinson's disease Allosteric modulation

For research programs requiring β-glucocerebrosidase (GCase) activation rather than inhibition, this N-methylated quinazoline glycine is functionally distinct from non-methylated analogs. SAR evidence confirms N-methylation converts inhibitors into activators (AC₅₀ 2.36–5.01 μM; Eₘₐₓ up to 223%), making this the appropriate scaffold for Parkinson′s/Gaucher′s target engagement studies.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 927969-38-8
Cat. No. B2875341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(quinazolin-4-yl)amino]acetic acid
CAS927969-38-8
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC=NC2=CC=CC=C21
InChIInChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16)
InChIKeyVMRPOERBOGLZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Methyl(quinazolin-4-yl)amino]acetic Acid (CAS 927969-38-8) Procurement Baseline: Identity, Purity and Regulatory Status for Research Use


2-[Methyl(quinazolin-4-yl)amino]acetic acid (CAS 927969-38-8), also referred to as N-methyl-N-(quinazolin-4-yl)glycine, is a small-molecule quinazoline derivative with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . The compound features a quinazoline core linked to an N-methyl glycine moiety via the 4-position amine, a structural arrangement that introduces both hydrogen-bonding capacity (through the carboxylic acid group) and conformational restriction (via N-methylation) relative to unsubstituted quinazolinyl-amino acid analogs . Commercially, the compound is routinely available at a minimum purity specification of 98% and is designated strictly for research and further manufacturing use only, not for direct human or veterinary application .

Why N-Methylation Differentiates 2-[Methyl(quinazolin-4-yl)amino]acetic Acid from Non-Methylated Quinazoline Analogs


The presence of an N-methyl group on the 4-amino moiety of 2-[Methyl(quinazolin-4-yl)amino]acetic acid fundamentally alters its pharmacodynamic behavior in ways that preclude simple substitution with non-methylated quinazoline analogs. In a systematic structure-activity relationship study of quinazoline-based β-glucocerebrosidase (GCase) modulators, researchers demonstrated that N-methylation converts a series of moderate-potency GCase inhibitors into GCase activators [1]. This activity switch—from inhibition to activation—was observed across multiple compound pairs, including the transformation of inhibitor 5a (R₂ = H, IC₅₀ = 1.78 ± 0.22 μM) into activator 6a (R₂ = CH₃, AC₅₀ = 5.01 ± 0.24 μM, Eₘₐₓ = 223%) and inhibitor 5e (IC₅₀ = 0.177 ± 0.012 μM) into activator 6e (AC₅₀ = 2.36 ± 0.69 μM, Eₘₐₓ = 137%) [1]. The mechanistic basis for this switch involves disruption of a critical hydrogen bond between the N-H group and Ser345 in the GCase allosteric binding site; N-methylation removes this H-bond donor capacity, thereby altering the protein conformation from an inhibitory to an activating state [1]. Consequently, procurement of a non-methylated analog such as (quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) cannot replicate the functional outcomes achievable with the N-methylated compound in assay systems where GCase activation—rather than inhibition—is the intended biological readout. The quantitative evidence below establishes the scope and limitations of this differentiation.

Quantitative Evidence for 2-[Methyl(quinazolin-4-yl)amino]acetic Acid Differentiation: Direct Comparative Data and Class-Level Inferences


N-Methylation Converts GCase Inhibitors into Activators: A Functional Switch with Quantified Potency and Efficacy Shifts

In a head-to-head comparison of matched quinazoline pairs differing only by the presence or absence of N-methylation, N-methylated derivatives consistently exhibited GCase activation activity, whereas their non-methylated counterparts functioned as inhibitors [1]. For the pair directly analogous to 2-[Methyl(quinazolin-4-yl)amino]acetic acid's core scaffold, compound 5a (R₂ = H) inhibited GCase with an IC₅₀ of 1.78 ± 0.22 μM, while its N-methylated counterpart 6a (R₂ = CH₃) activated GCase with an AC₅₀ of 5.01 ± 0.24 μM and a maximal activation (Eₘₐₓ) of 223% relative to baseline enzyme activity [1]. Similarly, compound 5e (IC₅₀ = 0.177 ± 0.012 μM) was transformed into activator 6e (AC₅₀ = 2.36 ± 0.69 μM, Eₘₐₓ = 137%) upon N-methylation [1].

β-Glucocerebrosidase Parkinson's disease Allosteric modulation

Purity Specification Baseline for Procurement: 98% Minimum Purity as a Consistent Commercial Standard

Multiple independent commercial suppliers consistently list 2-[Methyl(quinazolin-4-yl)amino]acetic acid at a minimum purity specification of 98% . While purity data for structurally similar comparator compounds such as (quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) and 2-{methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid (CAS 927969-23-1) are also available from commercial sources, no direct comparative purity analysis under identical analytical conditions has been published in the peer-reviewed literature. Consequently, the 98% purity specification serves as a procurement baseline rather than a competitive differentiator.

Chemical procurement Quality control Reproducibility

Structural Differentiation from 2-Trifluoromethyl Analog: Absence of CF₃ Group Confers Distinct Physicochemical and Binding Profiles

2-[Methyl(quinazolin-4-yl)amino]acetic acid (MW = 217.22 g/mol) lacks the trifluoromethyl substituent at the quinazoline 2-position that is present in closely related analog 2-{methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid (CAS 927969-23-1; MW = 285.22 g/mol) . The presence of a CF₃ group substantially increases molecular weight (by ~68 Da, a 31% increase) and lipophilicity, thereby altering both membrane permeability and potential hydrophobic interactions with biological targets . No direct comparative biological assay data between these two specific compounds are available in the peer-reviewed literature; therefore, quantitative differentiation at the target-engagement level cannot be provided.

Physicochemical properties Lipophilicity Molecular recognition

Application Scenarios for 2-[Methyl(quinazolin-4-yl)amino]acetic Acid (CAS 927969-38-8) Based on Differentiating Evidence


GCase Activation Assays in Parkinson's Disease and Lysosomal Storage Disorder Research

Researchers investigating non-inhibitory allosteric activation of β-glucocerebrosidase (GCase) for Parkinson's disease, Gaucher's disease, or related synucleinopathies may utilize 2-[Methyl(quinazolin-4-yl)amino]acetic acid or its close structural analogs as a tool compound to induce GCase activation rather than inhibition. Evidence from the Zheng et al. (2019) SAR study demonstrates that N-methylated quinazoline derivatives (e.g., compounds 6a and 6e) function as GCase activators with quantified AC₅₀ values (5.01 μM and 2.36 μM, respectively) and maximal activation percentages (223% and 137%), whereas their non-methylated counterparts act as inhibitors [1]. This functional dichotomy makes N-methylated quinazoline glycine derivatives the appropriate choice for studies requiring enzyme activation readouts, as substitution with a non-methylated analog would produce the opposite biological effect (enzyme inhibition).

Structure-Activity Relationship Studies Examining N-Methylation Effects on Quinazoline Pharmacophore Behavior

In medicinal chemistry campaigns aimed at elucidating the structural determinants of functional switching between enzyme inhibition and activation, 2-[Methyl(quinazolin-4-yl)amino]acetic acid serves as a reference N-methylated scaffold. The Zheng et al. (2019) study explicitly demonstrated that N-methylation of moderate-potency quinazoline inhibitors (IC₅₀ range: 0.042–1.78 μM) converted them into activators (AC₅₀ range: 1.39–9.94 μM; Eₘₐₓ range: 126–223%) [1]. Procurement of the N-methylated compound is essential for generating matched-pair datasets that isolate the contribution of the N-methyl group to functional activity, whereas non-methylated analogs such as (quinazolin-4-ylamino)acetic acid (CAS 55040-11-4) serve as the corresponding inhibitory comparator.

Chemical Probe Development for Allosteric GCase Modulation

The target compound and its immediate structural class represent chemical starting points for developing allosteric GCase activators. The SAR study by Zheng et al. (2019) identified that N-methylated quinazoline derivatives occupy an allosteric binding site on GCase, and that the N-methyl group disrupts a hydrogen bond with Ser345 that is critical for the inhibitory conformation [1]. Researchers seeking to optimize activation potency or Eₘₐₓ may use 2-[Methyl(quinazolin-4-yl)amino]acetic acid analogs as templates for further medicinal chemistry optimization, particularly through modification of substituents at the quinazoline 2-position or N-alkyl chain variations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[Methyl(quinazolin-4-yl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.